molecular formula C16H9BrF6N2O4S B2858520 N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline CAS No. 1025617-12-2

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline

Cat. No.: B2858520
CAS No.: 1025617-12-2
M. Wt: 519.21
InChI Key: BGRMPJYPWAZAGF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is a complex organic compound characterized by the presence of bromine, sulfonyl, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-nitroethene in the presence of a base to form the sulfonyl-nitro intermediate. This intermediate is then reacted with 3,5-bis(trifluoromethyl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure due to the presence of the bromophenyl group.

    4-Iodobenzoic acid: Contains a halogenated phenyl group similar to the bromophenyl group in the compound of interest.

Uniqueness

N-[(E)-2-(4-bromobenzenesulfonyl)-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both nitro and sulfonyl groups, along with the trifluoromethyl groups, makes it distinct from other similar compounds.

Properties

IUPAC Name

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF6N2O4S/c17-11-1-3-13(4-2-11)30(28,29)14(25(26)27)8-24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-8,24H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRMPJYPWAZAGF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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